molecular formula C15H18FN5O2 B2846385 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034397-42-5

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2846385
CAS No.: 2034397-42-5
M. Wt: 319.34
InChI Key: GALOKLNGGNOQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound known for its unique chemical structure and potential applications in various scientific fields. Its intricate molecular framework, combining elements such as fluorine, pyrrolidine, pyrazole, and pyrimidine, contributes to its distinct properties and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Here's a simplified outline of one possible synthetic route:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 6-ethyl-5-fluoropyrimidine, pyrrolidine, pyrazole, and appropriate linking agents.

  • Reaction Steps

    • Nucleophilic Substitution: The pyrimidine derivative undergoes nucleophilic substitution with a suitable nucleophile to introduce the fluorine atom.

    • Coupling Reaction: The substituted pyrimidine is then coupled with pyrrolidine through an appropriate coupling agent.

    • Cyclization: The intermediate product is cyclized to form the pyrrolidine ring.

    • Formation of the Ethanone Linkage: The pyrazole ring is introduced, and the ethanone linkage is formed through further reaction steps.

  • Reaction Conditions: : Typical conditions involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes similar to the laboratory synthesis but with optimizations for cost-efficiency and large-scale yield. Key considerations include the choice of reaction vessels, purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or permanganate. These reactions might lead to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can occur using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketones or aldehydes back to alcohols.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halides or amines might be used in these reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, acetonitrile.

  • Catalysts: : Palladium, copper salts.

  • Temperatures: : Typically range from ambient to elevated temperatures, depending on the reaction.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols.

Scientific Research Applications

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has significant applications in various scientific research fields:

  • Chemistry: : As a building block in organic synthesis, it can be used to create more complex molecules for material science or pharmaceutical research.

  • Biology: : It can serve as a probe or ligand in biological assays, helping to elucidate biological pathways and interactions.

  • Medicine: : Its potential pharmacological properties might be explored for developing new therapeutic agents, particularly in oncology or neurology.

  • Industry: : It could be used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:

  • Molecular Targets: : It might interact with specific enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or activating specific processes depending on its binding affinity and selectivity.

Comparison with Similar Compounds

Compared to similar compounds, 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits unique properties due to its specific functional groups and molecular structure. Similar compounds include:

  • 1-(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the ethyl group, which might influence its chemical reactivity and biological activity.

  • 1-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: : Similar in structure but lacks the fluorine atom, potentially affecting its pharmacological properties and stability.

This thorough analysis highlights the versatility and potential of this compound in scientific research and industry. The compound's unique structure offers numerous opportunities for further exploration and application.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2/c1-2-12-14(16)15(18-10-17-12)23-11-4-7-20(8-11)13(22)9-21-6-3-5-19-21/h3,5-6,10-11H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALOKLNGGNOQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.